1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Overview
Description
1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with a pyridine ring structureThe compound’s molecular formula is C₁₃H₁₀ClNO₃, and it has a molecular weight of 263.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Scientific Research Applications
1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.
1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Similar structure but without the chlorine atom, affecting its biological activity and synthesis routes.
Uniqueness: 1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1-benzyl-5-chloro-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIOWOMSNUANFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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